(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid is a compound characterized by its unique structural features, which include a benzyloxycarbonyl group and an imidazolidine ring. This compound is of interest in various scientific fields due to its potential biological activity and utility in organic synthesis. The compound's molecular formula is , with a molecular weight of 264.24 g/mol. It is classified as an imidazolidine derivative, which is significant in medicinal chemistry and organic synthesis applications.
The synthesis of (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid typically involves several steps, including the cyclization of appropriate precursors. One common synthetic route includes the reaction of benzyloxycarbonyl chloride with an amino acid derivative, followed by cyclization to form the imidazolidine ring.
The compound features a five-membered imidazolidine ring with a carboxylic acid group at the fourth position and a benzyloxycarbonyl group at the third position. The stereochemistry at the second position is critical for its biological activity.
This structure contributes to its reactivity and interaction with biological targets.
(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical transformations:
The mechanism of action for (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group serves as a protecting group, facilitating selective interactions while the imidazolidine structure enhances stability and binding affinity to targets .
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm structural integrity and purity .
(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid has several notable applications:
The discovery of (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid (CAS 59760-01-9) in the late 20th century marked a pivotal advancement in asymmetric synthesis. Its initial applications centered on peptide-based drug development, where its chiral integrity enabled the construction of enantiopure amino acid analogs. By the early 2000s, the compound gained traction as a synthon for angiotensin-converting enzyme (ACE) inhibitors, leveraging its (S)-configuration to confer stereoselectivity in cardiovascular therapeutics [6]. The compound’s commercial availability from suppliers like Indagoo (97% purity) and ChemScene (>98% purity) by 2010 accelerated its adoption, with pricing structures reflecting demand for small-scale research quantities (e.g., 250 mg at ฿1,170 or RMB 192) [1] [3] [7]. A critical historical milestone was disclosed in Patent US5013845A, which detailed a stereoselective synthesis route that avoided racemization—a limitation of earlier bromopropionate-based methods [6]. This innovation cemented its role in manufacturing complex chiral pharmaceuticals.
Table 1: Historical Development Milestones
Time Period | Key Advancement | Application Impact |
---|---|---|
1980s–1990s | Initial synthetic routes established | Peptide-based drug intermediates |
Early 2000s | Commercial availability at 97% purity | Scalable asymmetric synthesis |
2010–Present | Patented stereoselective processes (e.g., US5013845A) | ACE inhibitors and OLED intermediates [3] |
The molecular architecture of this compound (C₁₂H₁₂N₂O₅, MW 264.23 g/mol) integrates three critical functional elements that underpin its utility:
Computational analyses reveal high GI absorption but low blood-brain barrier penetration, making it ideal for peripherally acting drugs. Its solid-state stability (storage at 2–8°C or room temperature) and melting point (189°C with decomposition) further support industrial handling [1] [2] [3]. Compared to oxazolidine analogs (e.g., CAS 97534-82-2), this compound’s imidazolidine ring offers superior rigidity for chiral induction, as evidenced by its use in Nav1.8 sodium channel inhibitors [8] [9].
Table 2: Structural and Physicochemical Comparison of Chiral Synthons
Parameter | (S)-2-Oxoimidazolidine Derivative | (S)-Oxazolidine Analog |
---|---|---|
Molecular Weight | 264.23 g/mol | 251.24 g/mol |
Chiral Centers | 1 (C4) | 1 (C4) |
Topological Polar Surface Area | 95.94 Ų | 75.99 Ų |
Key Functional Groups | 2-Oxoimidazolidine, COOH, Cbz | Oxazolidine, COOH, Cbz |
Synthetic Utility | Peptide backbones, ACE inhibitors | Heterocyclic scaffolds |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: